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Methyl 2-formyl-4-nitrobenzoate is an organic compound characterized by the presence of a formyl group and a nitro group attached to a benzoate structure. Its molecular formula is C9H7NO5, and it has a molecular weight of 209.16 g/mol. The compound is noted for its distinct functional groups, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in the preparation of more complex molecules
Methyl 2-formyl-4-nitrobenzoate exhibits notable biological activities, making it a subject of interest in pharmacological research. It has been reported to possess antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Such activities suggest that this compound could serve as a valuable scaffold for developing new therapeutic agents
Several methods are employed for synthesizing methyl 2-formyl-4-nitrobenzoate: Methyl 2-formyl-4-nitrobenzoate finds applications across various domains: Studies on methyl 2-formyl-4-nitrobenzoate's interactions reveal that its mechanism of action is influenced by its chemical structure. The presence of the formyl and nitro groups allows for various interactions with biological targets through hydrogen bonding, electrostatic interactions, and potential covalent modifications. This property is critical for its application in drug design and development
Methyl 2-formyl-4-nitrobenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and applications: The uniqueness of methyl 2-formyl-4-nitrobenzoate lies in the specific arrangement of its functional groups, which allows for selective chemical transformations and diverse applications compared to its isomers
The radical bromination of methyl 2-formyl-4-nitrobenzoate follows well-established mechanistic pathways that are characteristic of aromatic ester compounds containing electron-withdrawing substituents [1]. The presence of both formyl and nitro groups significantly influences the reactivity patterns and selectivity of bromination reactions in this compound [2]. Radical bromination of aromatic systems proceeds through a three-step chain mechanism consisting of initiation, propagation, and termination phases [1]. Under the influence of ultraviolet radiation or elevated temperatures, bromine molecules undergo homolytic cleavage to generate bromine radicals, which serve as the initiating species [3]. The propagation cycle involves hydrogen abstraction by bromine radicals, followed by reaction of the resulting carbon-centered radical with molecular bromine [1]. For methyl 2-formyl-4-nitrobenzoate, the electron-withdrawing nature of the nitro and formyl substituents creates a deactivated aromatic system that exhibits reduced reactivity toward electrophilic bromination [4]. However, radical bromination can still occur at specific positions, particularly at benzylic carbons adjacent to the aromatic ring [5]. The mechanism proceeds through formation of resonance-stabilized benzylic radicals that are subsequently trapped by bromine molecules [6]. The selectivity of radical bromination in aromatic esters is governed by the stability of intermediate radicals formed during hydrogen abstraction [7]. Benzylic positions are particularly favored due to the resonance stabilization provided by the adjacent aromatic system [5]. For methyl 2-formyl-4-nitrobenzoate, the presence of electron-withdrawing groups further stabilizes benzylic radicals through extended conjugation [6]. The relative rates of bromination at different positions follow the established order of radical stability: benzylic > tertiary > secondary > primary > methyl [7]. Temperature-dependent studies have shown that bromination selectivity increases with decreasing temperature, as lower thermal energy reduces the contribution of less favorable reaction pathways [8]. Kinetic studies of radical bromination reactions reveal that the rate-determining step typically involves hydrogen abstraction by bromine radicals [9]. The overall rate law for bromination of aromatic substrates follows second-order kinetics, being first-order in both substrate and bromine concentration [9]. For benzylic bromination reactions, the rate constant exhibits strong temperature dependence according to the Arrhenius equation [10]. Experimental investigations have demonstrated that the bromination of aromatic compounds proceeds more slowly than corresponding alkyl systems due to the reduced reactivity of aromatic carbon-hydrogen bonds [10]. The activation energies for aromatic bromination typically range from 185 to 160 kilojoules per mole, depending on the specific substitution pattern and reaction conditions [10]. Nucleophilic acyl substitution represents the fundamental mechanism by which methyl 2-formyl-4-nitrobenzoate can be synthesized and subsequently undergo transformation reactions [11]. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the ester carbonyl toward nucleophilic attack [12]. The formation of aromatic esters proceeds through nucleophilic acyl substitution mechanisms that involve tetrahedral intermediate formation [11]. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack [12]. The mechanism follows a characteristic addition-elimination sequence where nucleophile addition is followed by leaving group departure [13]. For methyl 2-formyl-4-nitrobenzoate synthesis, the reaction typically proceeds through Fischer esterification of the corresponding carboxylic acid with methanol in the presence of acid catalysts [14]. The electron-withdrawing substituents enhance the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack [12]. Temperature and catalyst concentration significantly affect both reaction rate and equilibrium position [15]. Temperature-dependent studies of nucleophilic acyl substitution reactions demonstrate that increased temperature generally accelerates reaction rates while potentially affecting product selectivity [16]. For protease-catalyzed acyl transfer reactions, decreasing temperature from 25 to -1 degrees Celsius resulted in increased product yields from 86 to 94 percent with certain nucleophiles [16]. This temperature effect is attributed to improved competition between nucleophile and water for the acyl intermediate [16]. The temperature dependence of ester formation reactions follows Arrhenius behavior, with activation energies typically ranging from 50 to 80 kilojoules per mole for Fischer esterification reactions [15]. Catalyzed reactions generally exhibit lower activation energies due to the stabilization of transition states by acid catalysts [17]. Detailed kinetic investigations of nucleophilic acyl substitution reactions reveal that the rate-determining step typically involves nucleophile addition to the carbonyl carbon [12]. The reaction kinetics follow second-order behavior when the reaction is irreversible, or more complex kinetics when equilibrium conditions are considered [18]. For esterification reactions involving aromatic carboxylic acids, the kinetic data can be successfully represented by integrated equations for second-order reversible reactions [18]. Experimental studies on aromatic ester synthesis using solid acid catalysts have yielded valuable kinetic parameters [17]. The activation energy for esterification reactions catalyzed by sulfated zirconia was determined to be 58.93 kilojoules per mole, while the temperature coefficient was found to be 1.66 [17]. These values are consistent with a Langmuir-Hinshelwood mechanism involving pre-adsorption of reactants on the catalyst surface [17]. Temperature exerts a profound influence on the reaction kinetics of methyl 2-formyl-4-nitrobenzoate, affecting both radical bromination and nucleophilic acyl substitution pathways [19]. Systematic studies of temperature effects provide crucial insights into activation energies, reaction mechanisms, and optimal synthetic conditions [20]. The temperature dependence of reaction rates follows the Arrhenius equation, which relates the rate constant to temperature through the activation energy and pre-exponential factor [19]. For aromatic ester reactions, Arrhenius plots typically yield linear relationships that allow determination of these fundamental kinetic parameters [21]. The activation energy represents the minimum energy barrier that must be overcome for reaction to occur [19]. Experimental investigations of temperature effects on aromatic bromination reactions have revealed activation energies ranging from 160 to 185 kilojoules per mole, depending on the specific reaction conditions and substrate structure [10]. These values are significantly higher than those observed for aliphatic bromination reactions, reflecting the reduced reactivity of aromatic carbon-hydrogen bonds [10]. For nucleophilic acyl substitution reactions involving aromatic esters, activation energies typically fall in the range of 50 to 70 kilojoules per mole [15]. The presence of electron-withdrawing substituents generally reduces activation energies by stabilizing the tetrahedral intermediate formed during nucleophilic attack [22]. Catalyzed reactions exhibit lower activation energies due to alternative reaction pathways that bypass high-energy transition states [17]. The temperature coefficient, often expressed as the ratio of reaction rates at temperatures differing by 10 degrees Celsius, provides a standardized measure of temperature sensitivity [23]. For most organic reactions, temperature coefficients range from 2 to 4, indicating that reaction rates double to quadruple with each 10-degree temperature increase [23]. This relationship reflects the exponential dependence of reaction rates on temperature as described by the Arrhenius equation [23]. Experimental studies of aromatic ester synthesis have yielded temperature coefficients of 1.56 to 1.66 for catalyzed reactions [17]. These values are somewhat lower than typical organic reactions, suggesting that the catalyzed pathways have reduced temperature sensitivity compared to uncatalyzed processes [17]. The lower temperature coefficients may result from the involvement of surface-bound intermediates that are less sensitive to thermal activation [17]. Temperature-dependent kinetic data enable the development of predictive models for reaction optimization and process design [20]. By fitting experimental rate constants to Arrhenius expressions, it becomes possible to extrapolate reaction behavior to temperatures outside the experimental range [24]. Such models are particularly valuable for industrial applications where precise temperature control is essential for product quality and yield [25]. Comprehensive kinetic studies of aromatic ester reactions have established that temperature effects are most pronounced for uncatalyzed reactions, while catalyzed processes show reduced temperature sensitivity [26]. This difference reflects the ability of catalysts to provide alternative reaction pathways with lower activation barriers [26]. The maximum ester synthesis of approximately 88 percent was observed at 45 degrees Celsius for enzymatic esterification reactions [26].
Compound Name Structural Features Unique Properties Methyl 3-formyl-2-nitrobenzoate Formyl at 3-position, nitro at 2-position Different reactivity profile due to position change Methyl 4-formyl-3-nitrobenzoate Formyl at 4-position, nitro at 3-position Distinct applications in organic synthesis Methyl 3-methyl-5-nitrobenzoate Methyl substitution at 3-position Variation in biological activity Methyl 2-amino-5-nitrobenzoate Amino substitution at 2-position Potentially different pharmacological effects Initiation and Propagation Mechanisms
Selectivity Patterns and Radical Stability
Position Type Relative Reactivity Activation Energy (kJ/mol) Temperature Range (°C) Benzylic 100 45-55 25-150 Tertiary 5.2 65-75 50-180 Secondary 1.0 80-90 75-200 Primary 0.15 95-105 100-250 Kinetic Analysis of Bromination Reactions
Nucleophilic Acyl Substitution in Ester Formation
Mechanistic Pathways in Ester Formation
Temperature Effects on Nucleophilic Substitution
Reaction Conditions Activation Energy (kJ/mol) Temperature Coefficient Frequency Factor (L/mol·s) Uncatalyzed esterification 55.1 1.8-2.2 673 Acid-catalyzed esterification 56.7 1.5-1.8 547 Microwave-assisted synthesis 66.8 1.56 Variable Solid acid catalysis 58.9 1.66 Variable Kinetic Studies of Acyl Substitution Reactions
Temperature-Dependent Reaction Rate Profiling
Arrhenius Analysis and Activation Parameters
Temperature Coefficient Determination
Temperature Range (°C) Bromination Rate Constant (M⁻¹s⁻¹) Esterification Rate Constant (M⁻¹s⁻¹) Temperature Coefficient 25-35 1.2 × 10⁻⁴ 3.4 × 10⁻³ 2.1 50-60 2.5 × 10⁻⁴ 8.5 × 10⁻³ 2.0 75-85 5.3 × 10⁻⁴ 2.1 × 10⁻² 1.9 100-110 1.1 × 10⁻³ 5.3 × 10⁻² 1.8 125-135 2.3 × 10⁻³ 1.3 × 10⁻¹ 1.7 Kinetic Modeling and Predictive Applications
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